4-[(2-Phenylethyl)amino]butanoic acid hydrochloride is a synthetic compound often utilized in scientific research to investigate the structure and function of gamma-aminobutyric acid (GABA) receptors. GABA is a major inhibitory neurotransmitter in the central nervous system. This compound acts as a GABA receptor antagonist, specifically targeting a subtype known as GABAC receptors. [] Its application in research stems from its ability to selectively block GABAC receptor activity, making it a valuable tool for studying these receptors and their roles in various physiological processes.
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride, also known as phenylethylaminobutanoic acid hydrochloride, is a compound with potential applications in medicinal chemistry and neuroscience. It is classified as an amino acid derivative, specifically a modified form of gamma-aminobutyric acid (GABA), which is a key neurotransmitter in the central nervous system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be synthesized from 4-aminobutanoic acid and 2-phenylethylamine through a straightforward reaction. This classification places it within the broader category of amino acids and their derivatives, which are crucial in biological systems for protein synthesis and neurotransmission.
The synthesis of 4-[(2-phenylethyl)amino]butanoic acid hydrochloride typically involves:
In industrial settings, continuous flow reactors can be utilized to optimize reaction conditions, leading to higher yields and purities of the final product.
4-[(2-phenylethyl)amino]butanoic acid hydrochloride can participate in several chemical reactions:
These reactions are critical for modifying the compound for various applications in research and industry.
The mechanism of action of 4-[(2-phenylethyl)amino]butanoic acid hydrochloride is believed to involve modulation of neurotransmitter pathways, particularly those associated with gamma-aminobutyric acid (GABA). By interacting with GABA receptors, it may enhance inhibitory neurotransmission, thus potentially influencing mood and anxiety levels. This property makes it a candidate for further investigation in treating neurological disorders .
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2·HCl |
| Molecular Weight | 243.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
These properties are essential for determining the compound's suitability for various applications in both laboratory and clinical settings .
4-[(2-phenylethyl)amino]butanoic acid hydrochloride has several notable applications:
This compound's unique structure and properties make it a valuable asset in both academic research and potential therapeutic applications.
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride is a γ-aminobutyric acid (GABA) derivative characterized by a phenylethylamino substituent on the C4 carbon of the butanoic acid backbone. This compound exemplifies the strategic integration of aromatic pharmacophores with amino acid frameworks to modulate bioactivity. As a hydrochloride salt, it exhibits enhanced solubility and crystallinity compared to its free base form, facilitating purification and handling in synthetic workflows [1] [4]. Its molecular structure combines a zwitterionic amino acid core (capable of forming NH₃⁺–COO⁻ interactions) with a lipophilic phenylethyl moiety, enabling diverse non-covalent interactions with biological targets [7].
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 4-[(2-Phenylethyl)amino]butanoic acid hydrochloride |
| Salt Former | Hydrochloride |
| Canonical SMILES | C1=CC=C(C=C1)CCNCCCC(=O)O.Cl |
| Purity Specifications | ≥95% (Industrial/Research Grade) |
The compound emerged from systematic explorations of GABA derivatives in the late 20th century. GABA, the primary inhibitory neurotransmitter in the CNS, served as a template for structural modifications aimed at enhancing blood-brain barrier penetration or receptor subtype selectivity. The addition of the 2-phenylethylamine moiety—a motif prevalent in neuroactive alkaloids like dopamine—imparted distinct pharmacological properties by combining GABA’s conformational flexibility with the aromatic ring’s capacity for π-stacking and hydrophobic binding [7].
Industrial-scale synthesis evolved alongside peptide coupling methodologies. Early routes involved nucleophilic substitution of 4-bromobutanoic acid with 2-phenylethylamine, followed by hydrochloric acid salification. Modern protocols leverage reductive amination between 4-oxobutanoic acid and phenylethylamine using NaBH₄, yielding higher stereochemical purity [1] [4]. The hydrochloride salt crystallizes efficiently from ethanol/water mixtures, enabling cost-effective purification—a critical factor for its adoption in pharmaceutical intermediates [10].
Notably, this scaffold’s versatility is demonstrated in its role as a precursor to antineoplastic agents like Chlorambucil (4-[bis(2-chloroethyl)amino]benzenebutanoic acid), where the phenylethylamino core is modified with cytotoxic alkylating groups [8]. Its emergence reflects a broader trend in medicinal chemistry: the modular design of amino acid hybrids to optimize target engagement and pharmacokinetics.
The 2-phenylethylamino group confers three key structural advantages that enhance bioactivity:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9